6-Nitrotryptophol

Description

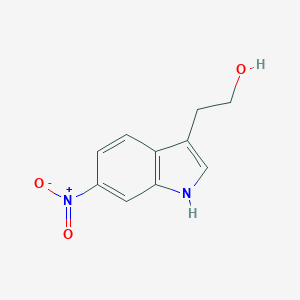

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-nitro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-4-3-7-6-11-10-5-8(12(14)15)1-2-9(7)10/h1-2,5-6,11,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCUGFZWUAOXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152796 | |

| Record name | 6-Nitrotryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120302-30-9 | |

| Record name | 6-Nitrotryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120302309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitrotryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-NITROTRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4G4VFM4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Aspects of 6 Nitrotryptophol Formation

Chemical Synthesis Approaches for 6-Nitrotryptophol

The primary method for introducing a nitro group onto the tryptophol (B1683683) scaffold is through direct nitration of a suitable tryptophol precursor. This approach involves the reaction of the tryptophol derivative with a nitrating agent, leading to the substitution of a hydrogen atom on the indole (B1671886) nucleus with a nitro group (-NO₂).

Direct Nitration of Tryptophol Precursors

Direct nitration of the tryptophol molecule is a feasible but complex process. The indole ring is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic. However, the presence of the hydroxyethyl group at C-3 can influence the regioselectivity of the nitration reaction. Furthermore, the indole nitrogen (N-1) can also be a site of reaction, leading to the formation of byproducts.

The reaction of indoles with nitrogen dioxide (NO₂) in an aprotic solvent is known to be a complex process. For 3-alkyl substituted indoles like tryptophol, these reactions can lead to the formation of various nitro indoles researchgate.netrsc.org. While specific studies on the direct nitration of tryptophol using nitrogen dioxide are not extensively detailed in the available literature, the general reactivity of indoles with NO₂ suggests that a mixture of products could be expected. The reaction of indole itself with nitrogen dioxide has been reported to yield 2-(indol-3-yl)-3H-indol-3-one as the main product, indicating that the reaction pathway is not a straightforward nitration researchgate.netrsc.org.

The choice of nitrating agent and solvent system plays a critical role in directing the position of nitration on the indole ring. Studies on the nitration of N-acetyl-L-tryptophan, a compound structurally similar to tryptophol, have shown that different reagents lead to different products. For instance, a myeloperoxidase-H₂O₂-NO₂⁻ system was found to generate nitro derivatives, while other systems favored the formation of nitroso derivatives nih.gov.

The use of a mixed acid system, such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is a common method for nitrating aromatic compounds. In this mixture, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species researchgate.net. The concentration of sulfuric acid can influence the isomer ratio of the resulting nitro products researchgate.net. While this method is effective, it can also lead to oxidation and other side reactions, particularly with sensitive substrates like indoles. Nitration of aromatic compounds can also be achieved without sulfuric acid, for example, by using nitric acid in acetic acid or dichloromethane aiche.org.

The solvent can also exert a significant influence on the regioselectivity of the reaction. For example, in the nitration of N-protected tryptophan derivatives, the choice of solvent can direct the nitration to different positions on the indole ring.

Considerations of Positional Isomerism in Synthesis

During the nitration of tryptophol, the formation of several positional isomers is possible. The primary sites of electrophilic attack on the indole ring are the C-3, N-1, and the positions on the benzene (B151609) ring (C-4, C-5, C-6, and C-7). The inherent reactivity of the indole nucleus favors substitution at the C-3 position. However, if the C-3 position is substituted, as in tryptophol, electrophilic attack can occur at other positions.

A significant competing reaction during the nitration of indoles is N-nitrosation, leading to the formation of 1-nitroso derivatives. The reaction of N-acetyl-L-tryptophan with various reactive nitrogen species has been shown to produce 1-nitroso-N-acetyl-L-tryptophan as a major product under certain conditions nih.gov. This N-nitrosation is often favored in the presence of nitrous acid or its precursors. Under physiological conditions, 1-nitroso and 1-nitro derivatives of N-acetyl-L-tryptophan were found to be unstable and decomposed with half-lives of 1.5 and 18 hours, respectively, while 6-nitro-N-acetyl-L-tryptophan was stable nih.gov.

The formation of 6-nitro-N-acetyl-L-tryptophan alongside the 1-nitroso and 1-nitro derivatives indicates a competition between N-substitution and C-substitution on the benzene ring nih.gov. The specific conditions of the reaction, such as the nature of the nitrating/nitrosating agent and the pH, will likely determine the relative yields of these competing products.

Achieving regioselective synthesis of this compound requires careful control of the reaction conditions to favor nitration at the C-6 position over other possible sites. One effective strategy is the use of protecting groups on the indole nitrogen. N-protection can prevent N-nitrosation and can also influence the electronic properties of the indole ring, thereby altering the regioselectivity of nitration.

Furthermore, the choice of the nitrating system is paramount. As demonstrated in the synthesis of other 6-nitroindole derivatives, specific reagents and catalysts can promote the formation of the desired isomer rsc.orgrsc.org. While direct methods for the regioselective synthesis of this compound are not extensively documented, principles from the synthesis of related 6-nitroindoles can be applied. For instance, a cesium carbonate-promoted method has been developed for the synthesis of various 6-nitroindole derivatives from enaminones and nitroaromatic compounds, showcasing a high degree of regioselectivity rsc.orgrsc.org.

The following table summarizes the key considerations for the regioselective synthesis of this compound:

| Factor | Influence on Regioselectivity | Desired Condition for 6-Nitration |

| Nitrating Agent | Determines the electrophilicity and steric bulk of the attacking species. | A system that favors C-nitration over N-nitrosation and has a preference for the less sterically hindered positions on the benzene ring. |

| Solvent System | Can influence the reactivity of the nitrating agent and the substrate. | Solvents that can stabilize the transition state leading to C-6 substitution. |

| Protecting Groups | Can block reactive sites (e.g., N-1) and alter the electronic distribution of the indole ring. | Use of an N-protecting group to prevent N-nitrosation and potentially direct nitration to the benzene ring. |

| Reaction Temperature | Can affect the rates of competing reactions. | Optimization of temperature to favor the desired reaction pathway. |

| pH | Can influence the nature of the active nitrating/nitrosating species. | Acidic conditions generally favor the formation of the nitronium ion, but can also promote N-nitrosation if nitrous acid is present. |

Based on the conducted research, there is currently insufficient scientific literature available to provide a detailed article specifically on the chemical compound “this compound” following the requested outline. Searches for synthetic methodologies, as well as biological and environmental formation pathways of this compound, did not yield specific results for this particular compound.

The available research extensively covers the metabolism of tryptophan, from which tryptophol is derived, through various pathways:

Endogenous Tryptophan Catabolism: The majority of dietary tryptophan is metabolized through the kynurenine pathway, which is crucial for producing nicotinamide adenine dinucleotide (NAD+) and other bioactive metabolites. nih.govresearchgate.netfrontiersin.orgnih.gov This process is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govfrontiersin.org Another, smaller pathway for tryptophan is the synthesis of serotonin (B10506). nih.govmdpi.com

Microbial Tryptophan Metabolism: Gut microbiota play a significant role in metabolizing tryptophan that is not absorbed in the small intestine. mdpi.comnih.gov These microbes can convert tryptophan into various indole derivatives through the action of enzymes like tryptophanase. nih.gov Several bacterial species, including Escherichia coli, Clostridium spp., and Bacteroides spp., are known to metabolize tryptophan. nih.gov

Influence of Environmental Factors: Lifestyle factors such as smoking and alcohol consumption are known to have complex interactions with metabolic pathways. nih.govnih.govnih.govnih.govnih.gov Both alcohol and nicotine can affect the mesolimbic dopamine system, which is involved in reward pathways. nih.govnih.gov However, the direct impact of these factors on the formation of this compound has not been documented in the available search results.

While the broader pathways of tryptophan metabolism are well-documented, specific details regarding the synthesis, biological formation, and environmental exposure-related formation of this compound are not present in the current body of scientific literature found. Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined section and subsection. Further research would be required to elucidate the specific metabolic fate and formation of this compound.

Advanced Investigations into the Biological Activities of 6 Nitrotryptophol

Genotoxicity and Mutagenicity Assessment

The evaluation of a compound's potential to interact with DNA and induce genetic damage is a critical component of toxicological research. For 6-Nitrotryptophol, a derivative of tryptophol (B1683683), investigations into its genotoxic and mutagenic properties have been centered on both bacterial and cellular models. These studies aim to elucidate the mechanisms by which it may cause mutations or chromosomal damage.

Bacterial reverse mutation assays are rapid and reliable screening tools used to identify chemicals that can cause gene mutations. nih.gov The most common of these is the Salmonella typhimurium assay, also known as the Ames test.

The Ames test utilizes several strains of Salmonella typhimurium that have pre-existing mutations in the genes required to synthesize the amino acid histidine (his). criver.com These strains are auxotrophic, meaning they cannot grow on a medium that lacks histidine. The assay assesses a chemical's ability to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium and form colonies. inotiv.com

Research has demonstrated that this compound is mutagenic in the Ames test. nih.gov The compound was tested against a variety of S. typhimurium tester strains, which are designed to detect different types of mutations. For instance, some strains are sensitive to base-pair substitution mutagens, while others detect frameshift mutagens. criver.com The mutagenic activity of this compound was observed in the absence of an external metabolic activation system (S9 mix), indicating that it is a direct-acting mutagen. nih.gov The use of multiple strains helps to characterize the mutagenic profile of the test substance.

The mutagenic potential of this compound can be contextualized by comparing it to other related indole (B1671886) derivatives. Tryptophol itself can react with nitrite (B80452) to form various products, including 1-nitrosotryptophol and this compound, both of which have been shown to be mutagenic in S. typhimurium. nih.gov

Studies on other indole compounds after treatment with nitrite have revealed a wide range of mutagenic potencies in the Ames test. For example, 1-Methylindole showed exceptionally high mutagenicity, while others like 2-Methylindole and 1-methyl-DL-tryptophan also demonstrated strong mutagenic effects. The mutagenicities of these nitrite-treated indole compounds were generally observed without the need for metabolic activation and were often decreased by the addition of the S9 mix.

The following table presents the mutagenic potency of several indole derivatives after nitrite treatment, as measured in Salmonella typhimurium strain TA100 without S9 mix.

| Compound (after nitrite treatment) | Mutagenic Potency (Revertants/mg) |

| 1-Methylindole | 615,000 |

| (-)-(1S,3S)-1,2-dimethyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid | 197,000 |

| 1-methyl-DL-tryptophan | 184,000 |

| 2-Methylindole | 129,000 |

| Harmaline | 103,000 |

This table is for illustrative purposes to show the range of mutagenic potencies among related indole derivatives. Specific quantitative data for this compound was not detailed in the provided search results.

While bacterial assays are effective for detecting gene mutations, tests in mammalian cell models are necessary to assess a broader range of genotoxic events, including primary DNA damage and chromosomal aberrations.

The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting primary DNA damage, such as single- and double-strand breaks and alkali-labile sites, in individual cells. kcl.ac.ukspringernature.com In this technique, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. DNA with breaks migrates away from the nucleus, forming a "comet" shape with a tail, the length and intensity of which are proportional to the amount of DNA damage. springernature.com

While specific studies applying the comet assay to this compound were not identified, research has been conducted on its parent compound, tryptophol. A pilot study evaluated the genotoxicity of tryptophol in four cell lines, including the human-derived HepG2 (liver), A549 (alveolar epithelium), and THP-1 (blood monocytes) cells, using the alkaline comet assay. nih.gov The results indicated that tryptophol induced DNA damage in these human cell lines. nih.gov This damage was attributed to the bioactivation or decomposition of tryptophol into more genotoxic compounds and the production of reactive species that can harm DNA. nih.gov Such findings on the precursor molecule suggest that nitro-derivatives like this compound warrant similar investigation in mammalian systems to characterize their potential to cause primary DNA damage.

Genotoxic agents can also cause larger-scale damage known as chromosomal aberrations, which are structural changes to chromosomes that can be visualized at metaphase. criver.comnih.gov These include breaks, fragments, and rearrangements. The in vitro chromosomal aberration test is a standard cytogenetic assay used to evaluate this type of damage in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes. criver.comnih.gov

A related and widely used method is the in vitro micronucleus test. nih.gov Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. researchgate.net An increase in the frequency of micronucleated cells is an indicator of chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity). inotiv.comresearchgate.net

Currently, specific research data on the induction of chromosomal aberrations or micronucleus formation by this compound in cellular models is not available in the provided sources. However, given its positive mutagenicity result in bacterial systems, conducting these cytogenetic assays would be a crucial next step in a comprehensive assessment of its genotoxic profile. Such studies would determine whether the compound's DNA-reactivity extends to causing structural damage to chromosomes in mammalian cells.

Induction of DNA Damage in Cellular Models

DNA Adduct Formation and Repair Dynamics

This compound (NO2-Typ) is recognized as a mutagenic compound. nih.gov It is formed when its parent compound, Tryptophol (Typ), reacts with nitrogen dioxide. nih.gov Studies have demonstrated that this compound is mutagenic in various Salmonella typhimurium tester strains, notably without the need for metabolic activation by rat liver microsomes. nih.gov This direct-acting mutagenicity strongly implies that the compound has the inherent capability to alter DNA structure, likely through the formation of DNA adducts.

The genotoxic nature of nitroaromatic compounds typically involves the chemical reduction of the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates can then bind covalently to DNA bases, forming bulky adducts that disrupt the normal structure and function of the DNA helix. While the specific adducts formed by this compound have not been fully characterized, its established mutagenicity points to such a mechanism. nih.govresearchgate.net

When DNA adducts are formed, cells activate complex repair pathways to mitigate the damage. The primary mechanisms for repairing bulky adducts include Base Excision Repair (BER) and Nucleotide Excision Repair (NER). These pathways recognize and remove the damaged portion of the DNA, followed by synthesis of a new, correct DNA sequence. The efficiency of these repair processes can determine the ultimate biological consequences of exposure to genotoxic agents like this compound, influencing cell fate by leading to successful repair, mutation, or cell death.

Cellular and Subcellular Responses to this compound Exposure

While direct experimental data on the effects of this compound on mammalian cells is limited, extensive research on its parent compound, Tryptophol, provides a valuable framework for understanding its potential biological activities. Studies on Tryptophol indicate that its toxicity is dependent on the metabolic capabilities of the target cells, a factor that is also relevant for the bioactivity of its nitro-derivative. researchgate.netsrce.hr

Effects on Mammalian Cell Lines (e.g., HepG2, A549, THP-1, CHO, human white blood cells)

The response of various mammalian cell lines to the parent compound Tryptophol has been characterized, revealing cell-type-specific sensitivities. Research using the alkaline comet assay showed that Tryptophol induces DNA damage in human liver cancer cells (HepG2), human lung carcinoma cells (A549), and human monocytic cells (THP-1). researchgate.netsrce.hrresearchgate.net In contrast, Chinese Hamster Ovary (CHO) cells, which have limited metabolic activity, exhibited significantly lower levels of DNA damage, suggesting that metabolic bioactivation plays a key role in the genotoxicity of the parent compound. researchgate.netsrce.hr

Exposure to Tryptophol leads to a dose-dependent decrease in the viability of several cell lines. imrpress.com The cytotoxic impact varies significantly among different cell types, with the half-maximal effective concentration (EC50) highlighting these differences. The human monocytic THP-1 cell line was found to be the most sensitive, while the animal-derived CHO cell line was the least sensitive. researchgate.net This differential cytotoxicity further supports the role of cellular metabolism in mediating the compound's biological effects.

Table 1: Cytotoxicity of Tryptophol in Various Mammalian Cell Lines

| Cell Line | Cell Type | Origin | EC50 (mM) |

|---|---|---|---|

| THP-1 | Monocytic Leukemia | Human | 2 |

| A549 | Lung Carcinoma | Human | 3 |

| HepG2 | Hepatocellular Carcinoma | Human | 4 |

| CHO | Ovary | Chinese Hamster | 7 |

Studies investigating the mode of cell death induced by Tryptophol show that apoptosis is the predominant mechanism over necrosis. imrpress.com Following treatment with the compound, cells exhibit a dose-dependent increase in the percentage of apoptotic and necrotic cells, with apoptosis being the primary outcome. imrpress.com Research has specifically highlighted Tryptophol's ability to induce apoptosis in human monoblastic leukemia U937 cells. imrpress.com This induction of programmed cell death is a common cellular response to significant DNA damage, preventing the proliferation of cells with compromised genomic integrity.

Subcellular Targeting and Organelle Perturbations

Specific research detailing the subcellular localization and organelle-specific effects of this compound is not extensively documented. However, based on its established genotoxicity and mutagenic properties, the primary subcellular target is inferred to be the cell nucleus. nih.gov The interaction of this compound with nuclear DNA is the foundational event that triggers the subsequent cellular responses, including the activation of DNA repair pathways and the potential induction of apoptosis. Perturbations in other organelles could occur as secondary downstream effects of the initial DNA damage and resulting cellular stress.

Elucidation of Molecular Mechanisms of Action for 6 Nitrotryptophol

Interactions with Biomolecular Targets

The reactivity of 6-Nitrotryptophol allows for direct and indirect interactions with essential cellular components, including nucleic acids, proteins, and enzymes, which can lead to the modulation of critical signaling pathways.

Direct Interactions with Nucleic Acids and Proteins

Research has demonstrated that this compound possesses mutagenic properties, indicating a direct or indirect interaction with DNA. nih.gov The mechanism is believed to be characteristic of many nitroaromatic compounds, which require metabolic activation to exert their genotoxic effects. This activation typically involves the enzymatic reduction of the nitro group to form highly reactive intermediates. nih.gov

The proposed pathway begins with the reduction of the nitro group (-NO₂) to a nitroso (-NO) intermediate, followed by further reduction to a hydroxylamine (B1172632) (-NHOH) derivative. nih.govnih.gov This hydroxylamine species is a key reactive metabolite. nih.gov It can be further activated, for instance through O-esterification by cellular enzymes, to form an unstable ester which then decomposes to a highly electrophilic nitrenium ion. nih.gov This nitrenium ion can then readily attack nucleophilic sites on DNA bases, particularly guanine (B1146940), to form stable, covalent DNA adducts. nih.govjove.com The formation of these adducts can disrupt the normal structure of the DNA helix, leading to errors during DNA replication and transcription, which manifests as mutagenesis. nih.govresearchgate.net Studies on this compound have shown it to be mutagenic in various Salmonella typhimurium tester strains, notably without the need for external metabolic activation by rat liver microsomes, suggesting that the necessary reductive enzymes are present within the bacteria themselves. nih.gov

| Compound | Position of Nitro Group | Observed Mutagenic Activity | Reference |

|---|---|---|---|

| This compound | C6 | Mutagenic in various tester strains | nih.gov |

| Nitro-indole Derivatives | C5 or C6 | Measurable mutagenic activity | nih.gov |

| Nitro-indole Derivatives | C4 or C7 | Weakly or non-mutagenic | nih.gov |

In addition to DNA, the reactive metabolites of this compound are also capable of forming covalent adducts with proteins. dtic.mil The electrophilic intermediates generated during nitroreduction can react with nucleophilic amino acid residues, such as cysteine and lysine, within protein structures. nih.govmdpi.com Such protein adduction can alter the protein's conformation, and consequently, its function. nih.gov This can lead to enzyme inhibition, disruption of protein-protein interactions, and interference with cellular signaling processes. oup.com

Modulation of Enzyme Activity and Signal Transduction Pathways

The interaction of this compound and its metabolites with proteins can lead to the direct modulation of enzyme activity. The electron-withdrawing properties of the nitro group itself can facilitate non-covalent interactions with enzyme active sites, potentially leading to inhibition. nih.gov For instance, some nitro compounds are known to inhibit enzymes like catalase and 14α-demethylase through electrostatic interactions. nih.govresearchgate.net Furthermore, covalent adduction by reactive metabolites can result in irreversible enzyme inhibition by blocking the active site or altering the protein's catalytic conformation.

Beyond direct enzyme modulation, this compound can influence broader signal transduction pathways. nih.gov Many cellular signaling cascades are regulated by proteins whose functions are sensitive to the cellular redox state. As discussed in the following section, this compound is a potential source of reactive oxygen and nitrogen species. These reactive molecules can act as secondary messengers, modifying key signaling proteins (e.g., kinases, phosphatases, transcription factors) through the oxidation of critical cysteine residues. nih.gov This can trigger stress-response pathways, such as the NF-κB and Nrf2 pathways, leading to widespread changes in gene expression. nih.govnih.gov

Role of Reactive Species Generation in Biological Effects

A central mechanism in the biological activity of many nitroaromatic compounds is their ability to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of cellular stress. nih.gov

Production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

This compound is likely to participate in redox cycling, a process that generates a significant flux of ROS. scielo.brjwent.net This process is initiated by cellular flavoenzymes, such as NADPH-cytochrome P450 reductase, which can reduce the nitro group by a single electron to form a nitro anion radical. nih.govresearchgate.net In the presence of molecular oxygen (aerobic conditions), this highly unstable radical can rapidly transfer the electron to oxygen, generating the superoxide (B77818) anion radical (O₂•⁻) and regenerating the parent this compound molecule. scielo.brmdpi.com This futile cycle can repeat numerous times, leading to the substantial production of superoxide. oup.com Superoxide can then be converted, either spontaneously or by superoxide dismutase (SOD) enzymes, to hydrogen peroxide (H₂O₂), another key ROS. nih.gov

| Reactive Species | Abbreviation | Generation Pathway | Key Enzymes Involved |

|---|---|---|---|

| Nitro Anion Radical | Ar-NO₂•⁻ | One-electron reduction of the nitro group | NADPH:P450 oxidoreductase, Xanthine Oxidase |

| Superoxide Anion | O₂•⁻ | Electron transfer from nitro anion radical to O₂ (redox cycling) | (catalyzed by various reductases) |

| Hydrogen Peroxide | H₂O₂ | Dismutation of superoxide | Superoxide Dismutase (SOD) |

| Hydroxylamine | Ar-NHOH | Multi-electron reduction of the nitro group | Nitroreductases (Type I) |

| Nitric Oxide | NO | Metabolic reduction and decomposition of the nitro group | (various reductases) |

| Peroxynitrite | ONOO⁻ | Reaction of superoxide with nitric oxide | (non-enzymatic) |

The metabolic reduction of this compound can also be a source of RNS. mdpi.com Under anaerobic or hypoxic conditions, the full reduction of the nitro group can proceed, yielding nitroso and hydroxylamine intermediates. nih.gov Some metabolic pathways for nitroaromatic compounds have been shown to release nitric oxide (NO). mdpi.com The co-generation of superoxide (via redox cycling) and nitric oxide can lead to the rapid formation of peroxynitrite (ONOO⁻), a highly potent and damaging RNS that can cause nitration of tyrosines and oxidation of lipids and proteins. youtube.com

Oxidative Stress Induction and Antioxidant Response Modulation

The sustained production of ROS and RNS can overwhelm the cell's endogenous antioxidant capacity, leading to a state of oxidative and nitrosative stress. nih.govnih.gov This imbalance results in damage to cellular macromolecules, including lipid peroxidation of membranes, oxidation of proteins, and damage to nucleic acids. mdpi.com

In response to this stress, cells activate protective signaling pathways, most notably the Keap1-Nrf2 pathway. frontiersin.org Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that is normally kept inactive in the cytoplasm by binding to Keap1. nih.gov Oxidative stress or the presence of electrophiles (such as the metabolites of this compound) can cause the modification of critical cysteine residues on Keap1. nih.gov This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. nih.gov Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of genes encoding antioxidant and cytoprotective proteins. semanticscholar.org These include enzymes involved in glutathione (B108866) (GSH) synthesis and regeneration, ROS-detoxifying enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1). nih.govfrontiersin.org The activation of this Nrf2-mediated antioxidant response is a crucial cellular defense mechanism to counteract the damaging effects of this compound-induced oxidative stress.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitro-indole derivatives like this compound is highly dependent on their chemical structure, particularly the position of the nitro group on the indole (B1671886) ring. nih.govresearchgate.net The nitro group is a strong electron-withdrawing group, and its presence is fundamental to the molecule's ability to undergo the reductive activation and redox cycling that drive its mechanisms of action. nih.gov

Influence of the Nitro Group Position on Biological Activity

The biological activity of nitroaromatic compounds, including their genotoxic effects, is significantly influenced by the position of the nitro (NO₂) group on the aromatic ring. This principle holds true for nitro-substituted tryptophol (B1683683) derivatives. Research into the structure-activity relationships of various nitro-substituted heterocyclic compounds, such as indole derivatives, has provided valuable insights into how the placement of the nitro group impacts mutagenicity.

A study investigating the mutagenic activities of several nitro derivatives of indoline, indole, indazole, and benzimidazole (B57391) in Salmonella typhimurium strains TA98 and TA100 revealed a clear correlation between the nitro group's position and the resulting mutagenic response. nih.gov Specifically for indole derivatives, which share the core structure of tryptophol, it was observed that the presence of a nitro group at the C5 or C6 position resulted in measurable mutagenic activity. nih.gov In contrast, nitro groups located at the C4 or C7 positions of the indole ring led to compounds that were only weakly mutagenic or non-mutagenic. nih.gov

This differential activity based on substitution patterns suggests that the electronic properties and the accessibility of the nitro group to metabolic enzymes, such as nitroreductases, are critical determinants of biological effect. The electron-withdrawing nature of the nitro group can alter the electron density distribution across the aromatic ring system, which in turn affects the molecule's reactivity and interaction with biological targets. nih.gov The finding that this compound is mutagenic is consistent with these observations, as the nitro group is situated at a position associated with genotoxic activity in related indole compounds. nih.govnih.gov

The following table summarizes the observed relationship between the position of the nitro group on the indole ring and the mutagenic activity in Salmonella typhimurium.

| Nitro Group Position | Mutagenic Activity |

| C2 | Measurable Activity |

| C4 | Weakly or Non-mutagenic |

| C5 | Measurable Activity |

| C6 | Measurable Activity |

| C7 | Weakly or Non-mutagenic |

Data sourced from a study on nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole. nih.gov

Correlation of Structural Features with Genotoxic Potential

The genotoxic potential of this compound is intrinsically linked to its specific structural and electronic features. The primary driver of its genotoxicity is the presence of the nitro group on the tryptophol scaffold. Nitroaromatic compounds are a well-known class of mutagens, and their biological activity is largely dependent on the metabolic reduction of the nitro group. nih.govnih.gov

The mutagenicity of this compound has been demonstrated in the Salmonella typhimurium assay, where it induces mutations without the need for external metabolic activation by a rat liver S9 mix. nih.gov This indicates that the compound is a direct-acting mutagen, meaning it can exert its genotoxic effects after being metabolized by enzymes present within the bacterial cells themselves. nih.gov The key enzymes in this process are bacterial nitroreductases. nih.gov

The mechanism of genotoxicity for nitroaromatic compounds generally involves the following steps:

Enzymatic Reduction: The nitro group (NO₂) undergoes a series of reduction reactions, primarily catalyzed by nitroreductases. This process leads to the formation of highly reactive intermediates, such as the nitroso (NO) and hydroxylamino (-NHOH) derivatives. nih.gov

Formation of Reactive Species: The hydroxylamine metabolite is considered the ultimate mutagenic species. nih.gov It is a potent electrophile that can readily react with nucleophilic sites in cellular macromolecules.

DNA Adduct Formation: The electrophilic hydroxylamine can covalently bind to DNA, forming DNA adducts. nih.gov These adducts are lesions in the DNA that can disrupt normal cellular processes like replication and transcription.

Mutation Induction: If the DNA damage is not accurately repaired by the cell's DNA repair machinery, it can lead to mutations during DNA replication, which is the basis of the compound's genotoxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on other nitroaromatic compounds have shown that their mutagenic potency often correlates with specific electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov A lower LUMO energy facilitates the acceptance of an electron, which is the initial step in the reductive activation of the nitro group. The strong electron-withdrawing nature of the nitro group in this compound lowers its LUMO energy, making it more susceptible to nitroreduction and subsequent metabolic activation to a DNA-reactive species.

Metabolism and Biotransformation Pathways of 6 Nitrotryptophol

In vitro Metabolic Studies in Subcellular Fractions and Cell Cultures

In vitro metabolic studies are fundamental for elucidating the biotransformation pathways of new chemical entities. These studies typically utilize subcellular fractions, such as liver microsomes and cytosol, or cultured cells to simulate metabolic processes in a controlled environment. Liver microsomes are a popular choice as they contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

Table 1: Typical Components of an In Vitro Metabolism Assay for a Nitroaromatic Compound

| Component | Purpose |

| Test Compound (e.g., 6-Nitrotryptophol) | The substrate for metabolic enzymes. |

| Liver Microsomes or other subcellular fractions | Source of metabolic enzymes (e.g., CYPs, FMOs). |

| NADPH or an NADPH-regenerating system | Essential cofactor for many phase I enzymes, including CYP reductase. |

| Buffer Solution (e.g., phosphate (B84403) buffer) | Maintains optimal pH for enzymatic activity. |

| Incubation | Typically at 37°C to mimic physiological conditions. |

| Analysis (e.g., LC-MS/MS) | To separate and identify the parent compound and its metabolites. |

Identification of Key Metabolites of this compound

The metabolism of nitroaromatic compounds predominantly proceeds through the reduction of the nitro group. This is a stepwise process that generates several intermediates. For this compound, the expected key metabolites would arise from this reductive pathway.

The initial step is the two-electron reduction of the nitro group to a nitroso group, forming 6-nitrosotryptophol . This intermediate is generally unstable and is rapidly reduced further to a hydroxylamino derivative, 6-hydroxylaminotryptophol . The final step in this pathway is the reduction of the hydroxylamino group to an amino group, yielding the primary amine metabolite, 6-aminotryptophol . nih.gov

It is important to note that the hydroxylamino intermediate can be a reactive species and may be involved in toxicological responses.

Table 2: Predicted Key Metabolites of this compound via Nitroreduction

| Parent Compound | Intermediate Metabolite 1 | Intermediate Metabolite 2 | Final Metabolite |

| This compound | 6-Nitrosotryptophol | 6-Hydroxylaminotryptophol | 6-Aminotryptophol |

Enzymatic Systems Involved in this compound Biotransformation (e.g., nitroreduction)

The reduction of the nitro group in compounds like this compound is catalyzed by a variety of enzymes known as nitroreductases. These are not a single enzyme but rather a group of enzymes that can facilitate this reaction. nih.gov These enzymes are found in both mammalian tissues and the gut microbiota.

Key enzymatic systems implicated in nitroreduction include:

NADPH:Cytochrome P450 oxidoreductase: This enzyme, located in the endoplasmic reticulum, is a major contributor to the one-electron reduction of nitroaromatic compounds. nih.govmdpi.com

NAD(P)H:Quinone oxidoreductase (NQO1 or DT-diaphorase): This cytosolic enzyme primarily catalyzes the two-electron reduction of various substrates, including nitroaromatics. mdpi.com

Xanthine oxidase: Another cytosolic enzyme that can contribute to the reduction of nitro compounds. nih.gov

Aldo-keto reductases: This superfamily of cytosolic enzymes can also participate in the nitroreduction of xenobiotics. nih.gov

The specific enzymes involved in the biotransformation of this compound would likely depend on the tissue and subcellular location.

Comparative Metabolic Fates of Nitrotryptophan and Related Nitro Compounds

While direct comparative metabolic studies involving this compound are scarce, the metabolic pathways of other nitroaromatic compounds can provide valuable insights.

Nitrotryptophan: As a related nitroindole, 6-nitrotryptophan (B1227654) is also expected to undergo nitroreduction to form 6-aminotryptophan. The presence of the carboxylic acid group in nitrotryptophan versus the alcohol group in this compound might influence the rate of metabolism and the potential for subsequent phase II conjugation reactions.

Other Nitroaromatic Compounds: The metabolism of various nitroaromatic drugs and environmental contaminants has been well-documented. For example, the antibacterial agent nitrofurantoin (B1679001) undergoes nitroreduction, which is essential for its therapeutic activity. Similarly, the carcinogen 6-nitrochrysene (B1204248) is activated through nitroreduction to reactive intermediates that can bind to DNA. nih.gov The general principle of nitroreduction leading to the formation of amino derivatives is a common theme across a wide range of nitroaromatic structures. nih.gov

The position of the nitro group on the aromatic ring can also influence the rate and pathway of metabolism. However, the core mechanism of sequential reduction of the nitro group remains the most probable metabolic fate for this compound, based on the extensive evidence from related nitro compounds.

Advanced Analytical Methodologies for 6 Nitrotryptophol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 6-Nitrotryptophol from complex mixtures and accurately measuring its concentration. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of nitroaromatic compounds due to its high resolution and sensitivity. mdpi.com For this compound, which is a polar and non-volatile compound, reversed-phase (RP) HPLC is the most suitable approach.

Separation: The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol. sielc.comchromatographyonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation and good peak shape. For mass spectrometry compatible methods, volatile buffers or additives like formic acid or ammonium acetate are used instead of non-volatile salts like phosphate (B84403). sielc.com

Detection:

UV Detection: Due to the presence of the nitroindole chromophore, this compound absorbs strongly in the ultraviolet (UV) region. nih.gov UV-Vis detectors are commonly used for quantification, with the detection wavelength set at one of the compound's absorption maxima for optimal sensitivity. chromatographyonline.comacs.org

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity, enabling both quantification and structural confirmation. mdpi.comresearchgate.net Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound and can be operated in either positive or negative ion mode. nih.govacs.org In negative ion mode, the deprotonated molecule [M-H]⁻ would be monitored. LC coupled with tandem mass spectrometry (LC-MS/MS) offers even greater specificity by monitoring specific fragmentation transitions. shimadzu.com

Interactive Table: Typical HPLC Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for separating moderately polar to non-polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization efficiency for MS. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute the compound. |

| Elution Mode | Gradient | Provides good separation for complex samples and sharpens peaks. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns. |

| Detection (UV) | Diode Array Detector (DAD), wavelength set at λmax | Provides spectral information and quantification. |

| Detection (MS) | Electrospray Ionization (ESI), Positive or Negative Mode | High sensitivity and specificity; provides molecular weight information. |

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas chromatography (GC) is a high-resolution separation technique, but it is restricted to analytes that are volatile and thermally stable. phenomenex.com this compound, with its polar hydroxyl (-OH) and amine (-NH) groups, has low volatility and is not suitable for direct GC analysis. sigmaaldrich.comnih.gov Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable analogue. sigmaaldrich.comjfda-online.com

Derivatization: The most common derivatization technique for compounds containing active hydrogens is silylation. phenomenex.com This process replaces the active hydrogen atoms in the hydroxyl and indole (B1671886) amine groups with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov The resulting silylated derivative is significantly more volatile and exhibits improved chromatographic behavior. phenomenex.com

GC-MS Analysis: Following derivatization, the sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Separation: A non-polar or low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase, is typically used for separation. unina.it

Detection: Mass spectrometry is the detector of choice, providing both quantitative data and mass spectra that are invaluable for confirming the identity of the analyte. nih.gov Electron ionization (EI) is commonly used, which generates a reproducible fragmentation pattern that can be compared against spectral libraries. unina.it

Spectroscopic and Spectrometric Characterization

Following chromatographic separation, various spectroscopic and spectrometric techniques are employed to elucidate the molecular structure of this compound and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C spectra)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. researchgate.net By analyzing the ¹H and ¹³C NMR spectra, the connectivity of atoms within the this compound molecule can be determined.

¹H NMR Spectrum: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the indole ring, the ethyl side chain, and the NH proton. The presence of the electron-withdrawing nitro group at the C6 position would cause a significant downfield shift for the aromatic protons, particularly H5 and H7.

¹³C NMR Spectrum: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound would show ten distinct signals corresponding to the ten carbon atoms in the structure. The carbons attached to the nitro group (C6) and the nitrogen atom (C7a and C3a) would be significantly affected, and their chemical shifts would be key indicators for confirming the substitution pattern.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| NH | ~11.5 (broad s) | - |

| C2-H | ~7.4 (s) | ~125 |

| C3 | - | ~112 |

| C3a | - | ~128 |

| C4-H | ~7.8 (d) | ~120 |

| C5-H | ~8.0 (dd) | ~118 |

| C6 | - | ~143 |

| C7-H | ~8.5 (d) | ~115 |

| C7a | - | ~138 |

| CH₂ (alpha) | ~3.1 (t) | ~28 |

| CH₂ (beta) | ~3.9 (t) | ~62 |

| OH | Variable (broad s) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₀H₁₀N₂O₃), the exact molecular weight is 206.0691 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 206. This molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern provides a molecular fingerprint that helps in structural elucidation. libretexts.org

Key predicted fragmentation pathways for this compound include:

Loss of the side chain: Cleavage of the bond between the indole ring and the ethyl alcohol side chain, leading to a fragment corresponding to the 6-nitroindole cation.

Loss of water (H₂O): Dehydration involving the hydroxyl group.

Loss of nitro group components: Characteristic losses for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). nih.gov

Interactive Table: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 206 | [C₁₀H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 188 | [M - H₂O]⁺˙ | Loss of water |

| 176 | [M - NO]⁺ | Loss of nitric oxide |

| 162 | [M - CH₂CH₂OH]⁺ or [C₈H₆N₂O₂]⁺˙ | Loss of side chain (6-nitroindole fragment) nist.gov |

| 160 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 116 | [C₈H₆N]⁺ | Loss of NO₂ from 6-nitroindole fragment nih.gov |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Structural Confirmation

UV-Visible spectrophotometry is a straightforward and robust technique used for both the quantification and preliminary structural confirmation of compounds containing chromophores. sacredheart.edu The indole ring system substituted with a nitro group in this compound acts as a strong chromophore, absorbing light in the UV and near-visible regions.

The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic property of a molecule in a given solvent. Based on data for the parent chromophore, 6-nitroindole, this compound is expected to exhibit two distinct absorption maxima in the 300-400 nm range. nih.gov This characteristic absorption profile can be used to confirm the presence of the 6-nitroindole structure.

Furthermore, according to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. This relationship allows for the accurate quantification of this compound in solution by measuring its absorbance at a fixed wavelength (typically at its λmax) and comparing it to a calibration curve prepared from standards of known concentrations.

Interactive Table: Spectroscopic Data for Related Nitroindole Chromophores

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 3-Nitroindole | 349 | 2-Propanol nih.gov |

| 5-Nitroindole | 322 | 2-Propanol nih.gov |

| 6-Nitroindole | Two maxima in 300-400 nm range | 2-Propanol nih.gov |

Validation of Analytical Methods in Research Settings

Method validation is a cornerstone of quality assurance in analytical science, demonstrating that a method is reliable, reproducible, and fit for its intended use. For a compound like this compound, which may be analyzed in various biological and environmental matrices, a thoroughly validated method is crucial for obtaining meaningful data. The validation process involves a series of experiments designed to assess the performance characteristics of the analytical method.

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. For this compound, this would involve demonstrating that the method can distinguish it from its precursors (e.g., tryptophol), other related indole compounds, and any components of the sample matrix. This is typically achieved by analyzing blank matrix samples and samples spiked with potentially interfering substances to ensure no interfering peaks are observed at the retention time of this compound.

Accuracy refers to the closeness of the measured value to the true value. It is typically determined by analyzing samples with known concentrations of this compound (i.e., quality control samples) and comparing the measured concentration to the nominal concentration. The accuracy is often expressed as the percentage of recovery. For a bioanalytical method, the mean value should be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%.

Precision of an analytical method describes the closeness of repeated individual measurements of the analyte. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing a set of identical samples under the same operating conditions over a short period, while intermediate precision assesses the method's performance on different days, with different analysts, or on different equipment. The RSD should typically not exceed 15%, and 20% at the LLOQ.

Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Table 1: Hypothetical Validation Parameters for a this compound Assay

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Assay |

| Specificity | No interference at the retention time of the analyte | No endogenous peaks were observed at the retention time of this compound in blank plasma samples. |

| Accuracy | 85-115% (80-120% at LLOQ) | 95.2% - 103.5% |

| Precision (Intra-day) | RSD ≤ 15% (≤ 20% at LLOQ) | 3.1% - 8.7% |

| Precision (Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) | 4.5% - 10.2% |

| Sensitivity (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is particularly critical when analyzing this compound in complex matrices such as plasma, urine, or tissue homogenates. These matrices contain numerous endogenous components that can interfere with the analysis and affect the background noise.

The Limit of Detection (LOD) is the lowest concentration of this compound that can be distinguished from the background noise with a certain level of confidence, though not necessarily quantified with acceptable accuracy and precision. It is often estimated based on the signal-to-noise ratio, typically a ratio of 3:1.

The Limit of Quantification (LOQ) is the lowest concentration of this compound that can be measured with an acceptable level of precision and accuracy. The LOQ is a critical parameter for quantitative assays as it defines the lower end of the analytical range. A common approach to determine the LOQ is to identify the concentration that yields a signal-to-noise ratio of at least 10:1, with precision (RSD) and accuracy within established limits (e.g., ±20%).

The presence of matrix effects, where components of the matrix suppress or enhance the analytical signal, can significantly impact the LOD and LOQ. Therefore, these limits must be determined in the specific biological matrix of interest.

Table 2: Illustrative Detection and Quantification Limits for this compound in Different Matrices

| Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Human Plasma | 0.3 | 1.0 |

| Human Urine | 0.5 | 1.5 |

| Rat Brain Homogenate | 1.0 | 3.0 |

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal use. For a chromatographic method for this compound, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The effect of these changes on the analytical results (e.g., peak area, retention time, and resolution) is then assessed. A robust method will show minimal variation in results when subjected to these small changes.

Reproducibility refers to the ability of a method to produce consistent results when performed in different laboratories. This is a critical aspect for the standardization of an analytical method and for comparing results across different studies. Reproducibility is typically assessed through inter-laboratory collaborative studies where the same samples are analyzed by multiple laboratories using the same analytical method. The variability in the results between laboratories is then statistically evaluated.

Table 3: Example of a Robustness Study for a Hypothetical HPLC Method for this compound

| Parameter Varied | Variation | % Change in Peak Area of this compound |

| Mobile Phase pH | 6.8 ± 0.2 | 1.2% |

| Column Temperature | 30 ± 2 °C | 0.8% |

| Flow Rate | 1.0 ± 0.05 mL/min | 2.1% |

| Acetonitrile in Mobile Phase | 40 ± 2% | 1.5% |

Theoretical and Computational Studies of 6 Nitrotryptophol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

The nitro group is strongly electron-withdrawing. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can precisely quantify the effect of this group on the indole (B1671886) ring system. scienceopen.com These calculations would likely show a significant polarization of the electron density, with the nitro group pulling electron density away from the aromatic ring. This redistribution of electrons affects the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key predictors of chemical reactivity. A lower LUMO energy, for instance, would suggest that 6-Nitrotryptophol is more susceptible to accepting electrons, a key step in many metabolic activation and toxicity pathways.

Table 1: Hypothetical Quantum Chemical Properties of this compound This table illustrates typical parameters that would be obtained from quantum chemical calculations to predict the molecule's electronic properties and reactivity.

| Calculated Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest empty orbital; relates to the molecule's ability to accept electrons and its electrophilicity. |

| HOMO-LUMO Gap | 4.4 eV | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | 5.2 Debye | Measures the polarity of the molecule, influencing its solubility and ability to engage in electrostatic interactions. |

| Electrostatic Potential Map | Negative potential over the nitro group; positive potential over parts of the indole ring. | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand how a molecule like this compound might exert a biological effect, it is essential to study its interactions with biomolecules such as proteins and nucleic acids. nih.govembo.org Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. fip.orgnih.gov

Molecular docking predicts the most likely binding pose of a ligand (in this case, this compound) within the active site of a target macromolecule. dergipark.org.trexplorationpub.com Given that this compound is a known mutagen, relevant targets for docking studies would include DNA and enzymes involved in its metabolism or repair. nih.gov For example, docking simulations could investigate how this compound or its metabolites might intercalate between DNA base pairs or bind to the active site of DNA polymerase, potentially causing errors in replication. Docking scores, calculated based on factors like shape complementarity and intermolecular forces, provide an estimate of the binding affinity. explorationpub.com

Following docking, molecular dynamics (MD) simulations can be used to observe the dynamic behavior of the ligand-receptor complex over time. stanford.edumdpi.com An MD simulation treats atoms as classical particles and uses Newton's laws of motion to simulate their movements over nanoseconds or longer. lehigh.edu This would allow researchers to assess the stability of the predicted binding pose of this compound, observe any conformational changes in the target protein or DNA upon binding, and calculate the free energy of binding more accurately. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Biological Target This table shows a hypothetical output from a molecular docking simulation, indicating the binding affinity and key interactions with a target protein, such as a cytochrome P450 enzyme, which could be involved in its metabolic activation.

| Target Protein | Binding Site | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Human Cytochrome P450 1A1 | Active Site (Heme pocket) | -8.2 | Hydrogen bond between the hydroxyl group and Ser-122; π-π stacking between the indole ring and Phe-224. |

| DNA (dodecamer) | Minor Groove | -7.5 | Hydrogen bond between the nitro group and a guanine (B1146940) base; Van der Waals interactions along the groove. |

| DNA Polymerase Beta | Active Site | -6.9 | Electrostatic interaction between the nitro group and a positively charged amino acid residue. |

In Silico Prediction of Biological Activity and Genotoxicity Potential

In silico toxicology models are increasingly used to predict the potential adverse effects of chemicals early in the discovery process. nih.gov These models use algorithms and databases of known toxic compounds to predict the likelihood that a new chemical will be harmful. biorxiv.org For this compound, these tools are particularly relevant for understanding its genotoxic potential.

The genotoxicity of a compound can be predicted using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models. europa.eueuropa.eu These models are built on the principle that the biological activity of a chemical is directly related to its molecular structure. They identify "structural alerts," which are specific molecular fragments or substructures known to be associated with a particular type of toxicity. lhasalimited.org The nitroaromatic group present in this compound is a well-established structural alert for mutagenicity and genotoxicity. Many expert systems, such as Derek Nexus or Sarah Nexus, would flag this compound as a potential mutagen based on this feature alone. lhasalimited.org

Experimental studies have confirmed that this compound is mutagenic in several Salmonella typhimurium tester strains, which aligns with the predictions from in silico models. nih.gov These predictive tools can further classify the potential mechanism, suggesting, for example, that the genotoxicity may arise from the metabolic reduction of the nitro group to a reactive hydroxylamine (B1172632) or nitroso intermediate that can form adducts with DNA.

Table 3: Example of an In Silico Genotoxicity Prediction for this compound This table simulates the output from a knowledge-based in silico genotoxicity prediction tool.

| Toxicological Endpoint | Prediction | Basis for Prediction (Structural Alert) | Confidence Level |

|---|---|---|---|

| Bacterial Mutagenicity (Ames Test) | Positive | Aromatic nitro group | High |

| Chromosomal Aberration in vitro | Plausible | Aromatic nitro group | Equivocal |

| Carcinogenicity | Suspected | Aromatic nitro group; correlation with mutagenicity | Moderate |

Future Directions and Emerging Research Avenues for 6 Nitrotryptophol

Development of Novel Research Tools and Probes

The intrinsic properties of 6-Nitrotryptophol make it a compelling candidate for the development of sophisticated research tools. The presence of the nitro group, for instance, opens up avenues for creating fluorescent probes. Through strategic chemical modifications, it may be possible to synthesize derivatives of this compound that exhibit fluorescence upon interaction with specific biological targets. Such probes could be invaluable for cellular imaging, allowing researchers to visualize and track biological processes in real-time with high specificity.

Further exploration could focus on designing probes with varying photophysical properties, such as different excitation and emission wavelengths, to enable multiplex imaging. Moreover, the development of photoactivatable or photoswitchable this compound-based probes could provide researchers with precise spatiotemporal control over their activation, offering a powerful tool to dissect complex biological pathways.

Integration with High-Throughput Screening and Omics Technologies (e.g., metabolomics)

The integration of this compound into modern drug discovery and systems biology platforms represents a significant leap forward. High-throughput screening (HTS) campaigns could be designed to test large libraries of compounds for their ability to modulate the biological activities of this compound or its metabolic pathways. This approach could rapidly identify novel lead compounds for drug development.

In parallel, the application of "omics" technologies will be crucial in elucidating the systems-level effects of this compound. Metabolomic profiling, for example, can provide a comprehensive snapshot of the metabolic changes induced by this compound in cells or organisms. By analyzing the global alterations in metabolite levels, researchers can identify the metabolic pathways that are most significantly impacted by the compound. This information can offer deep insights into its mechanism of action and potential off-target effects. Future studies could employ a multi-omics approach, integrating metabolomics with transcriptomics and proteomics, to construct a holistic view of the cellular response to this compound.

Exploration of this compound in Specific Disease Pathologies (excluding clinical trials)

While preliminary studies have hinted at the biological activities of this compound, a thorough investigation into its role in specific disease pathologies is warranted. In the context of neurodegenerative diseases, for instance, research could focus on its effects on neuronal cell models. Studies could explore whether this compound can modulate pathways implicated in neuronal survival, inflammation, and oxidative stress, which are key features of many neurodegenerative conditions.

Similarly, in the realm of oncology, the effects of this compound on various cancer cell lines could be systematically evaluated. Research could investigate its impact on cell proliferation, apoptosis, and metastasis. Understanding the differential sensitivity of various cancer types to this compound could pave the way for more targeted therapeutic strategies. It is important to emphasize that these explorations would be preclinical and aim to establish a foundational understanding of the compound's potential in disease contexts.

Investigation of Environmental Fate and Transformation beyond Formation

The environmental presence of this compound necessitates a comprehensive understanding of its fate and transformation in various ecosystems. Research in this area should extend beyond its formation to investigate its persistence, mobility, and degradation pathways in soil and aquatic environments. Studies could focus on identifying the microorganisms and enzymatic systems responsible for its biotransformation.

Understanding the complete lifecycle of this compound in the environment is crucial for assessing its potential ecological impact. This knowledge can inform the development of strategies for bioremediation, should it be necessary. Furthermore, identifying the transformation products of this compound is essential, as these metabolites may have their own distinct biological activities and environmental persistence.

Advanced Synthetic Strategies for Analogues with Modified Biological Profiles

To fully explore the structure-activity relationship of this compound, the development of advanced synthetic strategies for generating a diverse library of analogues is paramount. By systematically modifying the core structure of this compound, chemists can create new molecules with potentially enhanced potency, selectivity, and improved pharmacokinetic properties.

For example, modifications to the nitro group, the indole (B1671886) ring, or the ethyl alcohol side chain could lead to analogues with altered biological activities. These synthetic efforts, coupled with robust biological screening, will be instrumental in identifying second-generation compounds with optimized profiles for specific applications, be it as research tools or as starting points for therapeutic development. The insights gained from these studies will not only expand the chemical space around this compound but also deepen our understanding of how subtle structural changes can translate into significant differences in biological function.

Q & A

Q. How can researchers detect and quantify this compound in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detection. For quantification, prepare calibration curves using spiked plasma or tissue homogenates, and validate with internal standards like deuterated tryptophol analogs. Limit of detection (LOD) in murine models has been reported as 0.1 ng/mL .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use murine macrophage (RAW 264.7) or human hepatocyte (HepG2) cell lines. Assess cytotoxicity via MTT assays, and monitor oxidative stress markers (e.g., glutathione depletion, lipid peroxidation). Dose-response curves should span 1–100 μM, with positive controls like hydrogen peroxide .

Q. What safety protocols are critical when handling 6-Nitrotryptryptophol in the lab?

- Methodological Answer : Use fume hoods for synthesis steps due to nitro group reactivity. Store at -20°C in amber vials to prevent photodegradation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Fire hazards require CO₂ extinguishers due to nitrogen oxide emissions .

Advanced Research Questions

Q. How does this compound induce genotoxicity, and what experimental designs validate its mutagenic potential?

- Methodological Answer : The nitro group facilitates DNA adduct formation. Use Ames tests with Salmonella typhimurium TA98 (nitroreductase-deficient) to assess frameshift mutations. Pair with comet assays in human lymphocytes to quantify DNA strand breaks. Conflicting results in earlier studies may arise from metabolic activation differences—include S9 liver homogenates to mimic in vivo conditions .

Q. What neurochemical mechanisms explain this compound’s impact on cerebral glucose utilization?

- Methodological Answer : Administer this compound intravenously in rodent models and measure glucose uptake via 2-deoxyglucose autoradiography. Target brain regions like the hippocampus and hypothalamus. Compare with tryptophol to isolate nitro-group effects. Reduced glucose utilization may link to mitochondrial dysfunction; validate with ATP/ADP ratios and cytochrome c oxidase activity assays .

Q. How can contradictory data on this compound’s immunosuppressive effects be resolved?

- Methodological Answer : Discrepancies in Koster et al. (1981) vs. later studies may stem from dose-dependent responses. Conduct dose-ranging studies (0.1–50 mg/kg) in BALB/c mice, measuring splenocyte proliferation (CFSE dilution) and cytokine profiles (IL-2, IFN-γ). Use meta-analysis to reconcile historical data, adjusting for variables like animal strain and administration route .

Q. What environmental precautions are necessary for this compound disposal to prevent ecosystem contamination?

- Methodological Answer : Biodegradation studies show nitroaromatics persist in anaerobic conditions. Treat waste with Fenton’s reagent (H₂O₂ + Fe²⁺) to oxidize nitro groups. Monitor breakdown products via GC-MS for intermediates like nitrophenols. Follow EPA guidelines for hazardous organic compound disposal .

Methodological Frameworks for Research Design

- PICOT Application : For neurotoxicity studies: Population (Sprague-Dawley rats), Intervention (this compound, 10 mg/kg), Comparison (tryptophol control), Outcome (glucose uptake reduction), Time (48-hour post-injection) .

- FINER Criteria : Ensure questions are Feasible (in vivo models validated), Interesting (links to alcohol/smoking-associated carcinogens), Novel (untested mitochondrial effects), Ethical (IACUC compliance), Relevant (toxicology implications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.